molecular formula C10H14FN2O8P B3045023 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- CAS No. 1015073-43-4

5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-

Cat. No.: B3045023
CAS No.: 1015073-43-4
M. Wt: 340.2 g/mol
InChI Key: JAJZLQMRDFLNSW-VPCXQMTMSA-N
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Description

5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- is a useful research compound. Its molecular formula is C10H14FN2O8P and its molecular weight is 340.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

PSI-7411 primarily targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapy .

Mode of Action

To inhibit the HCV NS5B RNA-dependent RNA polymerase, PSI-7411 must be metabolized to its active triphosphate form . The first step in this process involves the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), a stereospecific reaction .

Biochemical Pathways

Following the hydrolysis of the ester, a nucleophilic attack on the phosphorus by the carboxyl group results in the spontaneous elimination of phenol and the production of an alaninyl phosphate metabolite, PSI-352707 . The amino acid moiety of PSI-352707 is then removed by histidine triad nucleotide-binding protein 1 (Hint1), yielding the 5’-monophosphate form, PSI-7411 . PSI-7411 is then consecutively phosphorylated to the diphosphate, PSI-7410, and to the active triphosphate metabolite, PSI-7409, by UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Pharmacokinetics

The pharmacokinetics of PSI-7411 involve a series of transformations to reach its active form. The compound demonstrates potential for improving deficiencies in oral absorption, metabolism, tissue distribution, cellular accumulation, phosphorylation, and overall potency . The majority of systemic drug exposure is from the nucleoside GS-331007, a metabolite of PSI-7411 .

Result of Action

The result of PSI-7411’s action is the potent inhibition of HCV RNA replication, both in vitro and in vivo . By targeting and inhibiting the HCV NS5B RNA-dependent RNA polymerase, PSI-7411 disrupts the replication of the HCV RNA genome, thereby exerting its antiviral effects .

Action Environment

The action of PSI-7411 can be influenced by various environmental factors. For instance, the expression levels of enzymes like CatA and CES1, which are involved in the metabolism of PSI-7411, can vary between different cell types . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of PSI-7411 .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN2O8P/c1-10(11)7(15)5(4-20-22(17,18)19)21-8(10)13-3-2-6(14)12-9(13)16/h2-3,5,7-8,15H,4H2,1H3,(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJZLQMRDFLNSW-VPCXQMTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319154
Record name PSI 7411
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015073-43-4
Record name PSI 7411
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015073-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PSI-7411
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015073434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSI 7411
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSI-7411
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOL8KAC85O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-
Reactant of Route 2
5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-
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5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-
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5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-
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5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-
Reactant of Route 6
5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-

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